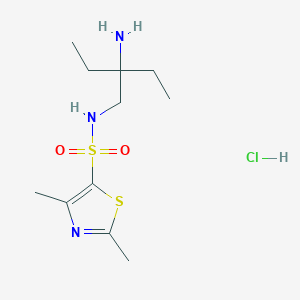![molecular formula C11H11F3N2 B7641008 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.25 g/mol.
Mechanism of Action
The mechanism of action of 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile involves its ability to bind to the active site of target enzymes and inhibit their activity. It achieves this through the formation of a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme and undergoing the normal catalytic reaction. The binding of this compound to enzymes is reversible, allowing it to be used as a reversible inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving cognitive function, and reducing oxidative stress. It has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile has several advantages as a research tool, including its high potency, selectivity, and reversibility as an enzyme inhibitor. It is also relatively easy to synthesize and purify. However, its high potency can also be a limitation, as it can lead to non-specific binding and off-target effects. Additionally, its use in cell-based assays may be limited due to its low solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile, including its potential use as a therapeutic agent for neurodegenerative diseases, its use in drug discovery and development, and its potential as a tool for studying enzyme function and regulation. Further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine, followed by the reaction of the resulting product with acetonitrile. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]ethylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-8(16-7-6-15)9-2-4-10(5-3-9)11(12,13)14/h2-5,8,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHFWTIYCNMCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)

![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)

![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
